molecular formula C7H13NO2 B1394239 (S)-4,4-dimethylpyrrolidine-2-carboxylic acid CAS No. 891183-50-9

(S)-4,4-dimethylpyrrolidine-2-carboxylic acid

Cat. No. B1394239
M. Wt: 143.18 g/mol
InChI Key: BDNWSJQJILLEBS-YFKPBYRVSA-N
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Description

Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. They are widely present in nature and play essential roles in many biological processes . Pyrrolidines are a class of organic compounds that contain a five-membered nitrogen-containing ring. They are part of many bioactive molecules and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . For “(S)-4,4-dimethylpyrrolidine-2-carboxylic acid”, its structure would include a carboxylic acid group attached to a pyrrolidine ring, which is further substituted with two methyl groups .


Chemical Reactions Analysis

Carboxylic acids and pyrrolidines can undergo a variety of chemical reactions. Carboxylic acids, for example, can react with bases to form salts, with alcohols to form esters, and can be reduced to alcohols . Pyrrolidines can participate in reactions such as N-alkylation and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, acidity or basicity, and reactivity. These properties are determined by the compound’s molecular structure and can be predicted using various computational methods .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives similar to (S)-4,4-dimethylpyrrolidine-2-carboxylic acid, are known to inhibit microbial biocatalysts at concentrations below desired yield and titer. This inhibitory effect, significant for microbes like Escherichia coli and Saccharomyces cerevisiae, stems from damage to the cell membrane and a decrease in internal pH. Understanding these mechanisms can aid in developing robust microbial strains for industrial applications, highlighting the importance of carboxylic acids in biocatalysis research (Jarboe et al., 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The production of organic acids through fermentative routes has led to renewed interest in the recovery of carboxylic acids from aqueous streams using liquid-liquid extraction (LLX). Research in solvent development for LLX of carboxylic acids has focused on novel solvents like ionic liquids and improvements in traditional solvent systems. This work is crucial for the recovery of valuable carboxylic acids used as precursors in bio-based plastics and other industrial chemicals, demonstrating the role of carboxylic acids in advancing green chemistry and sustainable industrial processes (Sprakel & Schuur, 2019).

Interactions with Biological Systems

Studies have explored the interactions of carboxylic acids with biological systems, examining their effects on microbial and human cells. These interactions can influence the electronic systems of biologically important molecules, affecting their reactivity and interaction with biological targets. Such research sheds light on the potential therapeutic and toxicological implications of carboxylic acids and their derivatives (Lewandowski et al., 2005).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many carboxylic acids are corrosive and can cause burns on contact with skin .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if the compound shows promising biological activity, future research could focus on its mechanism of action, potential therapeutic uses, and safety profile .

properties

IUPAC Name

(2S)-4,4-dimethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNWSJQJILLEBS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](NC1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901008660
Record name 4,4-Dimethylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901008660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4,4-dimethylpyrrolidine-2-carboxylic acid

CAS RN

891183-50-9
Record name 4,4-Dimethylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901008660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 137e (27 g, 90 mmol) and TFA (100 mL) in DCM (200 mL) was stirred at 20° C. for 16 h. See FIG. 1. The reaction solution was concentrated under reduced pressure to give 4,4-dimethylpyrrolidine-2-carboxylic acid 137f as a brown oil (27 g, TFA salt). 1H NMR (400 MHz, CDCl3): δ 12.08 (br s, 2H), 9.56 (br s, 1H), 7.77 (br s, 1H), 4.52 (s, 1H), 3.20 (s, 2H), 2.30-2.24 (m, 1H), 2.00-1.94 (m, 1H), 1.17 (s, 6H).
Name
137e
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 20.4 g (0.13 mol) of 3-chloro-5,5-dimethyl-2-piperidone and 45.2 g (0.14 mol) of Ba(OH)3-8H2O in 252 mL of water was heated in a Parr apparatus at 150° C. for 6 h. Then, 18.6 g (0.14 mol) of ammonium sulphate were added. The precipitate was filtered off, and the solution was concentrated under reduced pressure to dryness. Crude 4,4-dimethylpyrrolidine-2-carboxylic acid was obtained as a white solid (37.5 g). (J. Med. Chem., 20, 1176 (1977), EP 0 447 704 A1, page 17)
Quantity
20.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)3-8H2O
Quantity
45.2 g
Type
reactant
Reaction Step One
Name
Quantity
252 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 2
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 3
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 4
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 6
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid

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